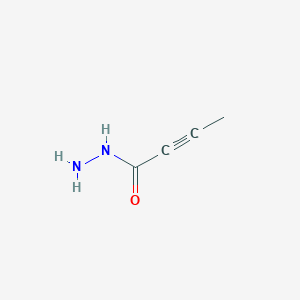

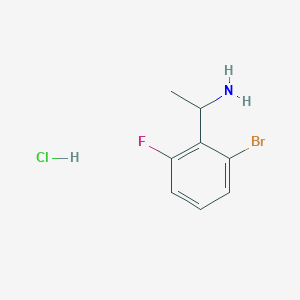

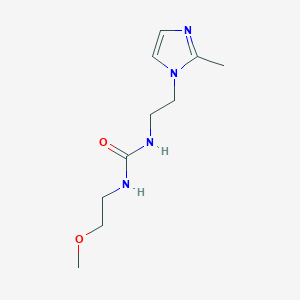

![molecular formula C15H16FN3O3 B2356695 4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 958703-79-2](/img/structure/B2356695.png)

4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrrolo[3,4-d]pyrimidine . It is similar to Ezetimibe, which has an empirical formula of C24H21F2NO3 and a molecular weight of 409.43 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of small molecular compounds with a core structure of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione were designed and synthesized based on the pharmacophore of ONC201 .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolo[3,4-d]pyrimidine core, a fluorophenyl group, and a hydroxypropyl group .Scientific Research Applications

a. Cholesterol Absorption Inhibition: The compound shares structural similarities with ezetimibe, a cholesterol absorption inhibitor. Researchers have explored its potential as a novel lipid-lowering agent. By inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, it reduces cholesterol absorption in the small intestine, leading to decreased LDL cholesterol levels in the blood .

b. Anticancer Activity: Studies have investigated the antiproliferative effects of this compound against various cancer cell lines. Its unique pyrrolopyrimidine scaffold may interfere with cell cycle progression, induce apoptosis, or inhibit specific kinases involved in cancer growth. Further optimization could yield promising anticancer agents.

c. Anti-inflammatory Properties: The compound’s hydroxypropyl group suggests potential anti-inflammatory activity. Researchers have explored its effects on inflammatory pathways, including NF-κB and COX-2. Modulating these pathways could lead to novel anti-inflammatory drugs.

a. Kinase Inhibition: The compound’s structure resembles kinase inhibitors. Researchers have investigated its selectivity against specific kinases, such as protein kinases involved in cell signaling pathways. It may serve as a lead compound for kinase-targeted therapies.

b. Enzyme Modulation: The hydroxypropyl moiety may interact with enzymes involved in metabolic pathways. Investigating its effects on enzymes like cytochrome P450 or UDP-glucuronosyltransferases could reveal potential drug interactions or metabolic pathways.

Materials Science and Organic Electronics

Beyond pharmaceutical applications, this compound has potential in materials science:

a. Organic Semiconductors: The π-conjugated system in its structure suggests semiconducting properties. Researchers have explored its use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its unique scaffold may contribute to efficient charge transport.

b. Crystal Engineering: Understanding its crystal packing and polymorphism is essential for materials design. Researchers have investigated its solid-state properties, including solvates, hydrates, and co-crystals. These insights aid in optimizing material properties.

Pharmaffiliates: 1-Phenyl 3 ®- [3 (S)- (4-Fluorophenyl)-3-hydroxypropyl]-4 (S)- (4-hydroxyphenyl)azetidin-2-one

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, compounds with a core structure of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione can inhibit the phosphorylation of AKT and ERK, induce the dephosphorylation of Foxo3a, and promote the expression of TRAIL and the enhancement of activating transcription factor 4 (ATF4) in PC-3 cells .

properties

IUPAC Name |

4-(3-fluorophenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c16-10-4-1-3-9(7-10)13-12-11(17-15(22)18-13)8-19(14(12)21)5-2-6-20/h1,3-4,7,13,20H,2,5-6,8H2,(H2,17,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBNIRLYWMYWLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

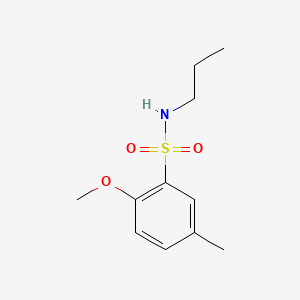

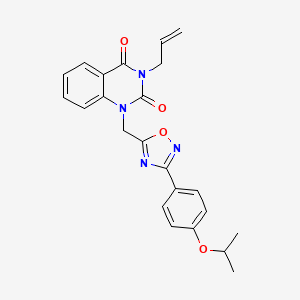

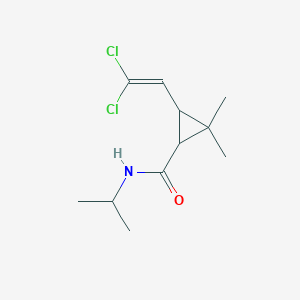

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2356613.png)

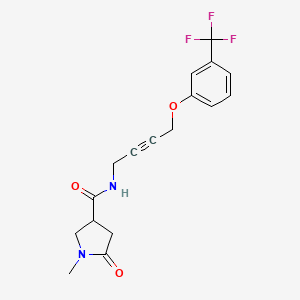

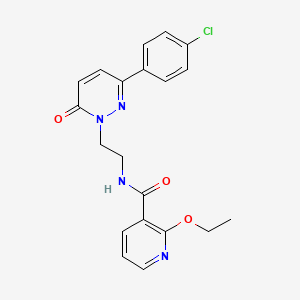

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356621.png)

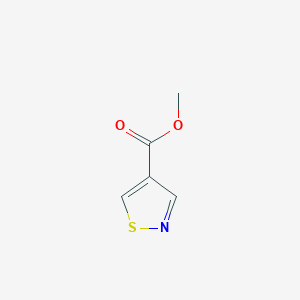

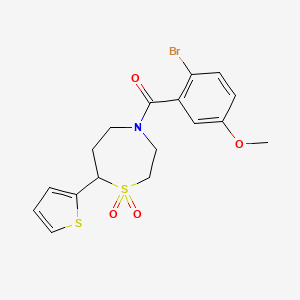

![Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2356624.png)

![6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356626.png)